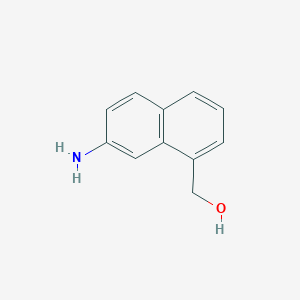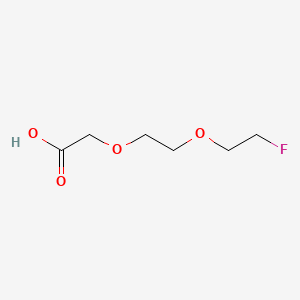![molecular formula C9H13NO2 B11916356 4-[(Ethylamino)methyl]pyrocatechol](/img/structure/B11916356.png)
4-[(Ethylamino)methyl]pyrocatechol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Ethylamino)methyl]pyrocatechol is a chemical compound that has garnered interest in scientific research due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethylamino)methyl]pyrocatechol typically involves the reaction of pyrocatechol with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(Ethylamino)methyl]pyrocatechol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its original form or to other reduced derivatives.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(Ethylamino)methyl]pyrocatechol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biochemical pathways and its potential as a drug candidate.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(Ethylamino)methyl]pyrocatechol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and activate nuclear factor erythroid 2-related factor 2 (Nrf2), which are key regulators of inflammatory responses. These interactions can modulate various cellular processes and contribute to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(Ethylamino)methyl]pyrocatechol include:
Catechol (1,2-dihydroxybenzene): A simple dihydroxybenzene compound with similar chemical properties.
Hydroquinone (1,4-dihydroxybenzene): Another dihydroxybenzene isomer with distinct chemical and biological properties.
Resorcinol (1,3-dihydroxybenzene): A dihydroxybenzene isomer with different reactivity and applications
Uniqueness
This compound is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biomolecules and contributes to the compound’s potential therapeutic applications .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-(ethylaminomethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c1-2-10-6-7-3-4-8(11)9(12)5-7/h3-5,10-12H,2,6H2,1H3 |
InChI Key |
YZFDMQLPGMVPEH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)








![6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11916361.png)
![2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916366.png)
